![molecular formula C7H7N3 B043202 1H-Pyrrolo[2,3-c]pyridin-5-amine CAS No. 174610-12-9](/img/structure/B43202.png)

1H-Pyrrolo[2,3-c]pyridin-5-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-c]pyridin-5-amine derivatives has been explored through different methodologies. For instance, the use of palladium-catalyzed intramolecular amination of C-H bonds at γ and δ positions has been highlighted as an efficient method to synthesize azetidine, pyrrolidine, and indoline compounds, showcasing the flexibility in generating complex structures from 1H-pyrrolo[2,3-c]pyridin-5-amine (He et al., 2012).

Molecular Structure Analysis

Structural studies of derivatives, such as 6-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridin-2-amine, have revealed detailed insights into the molecular configuration and the stabilization of crystal structures through intermolecular hydrogen bonding and π-facial interactions, underlining the compound's ability to form complex molecular networks (Șahin et al., 2010).

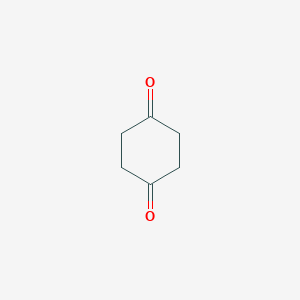

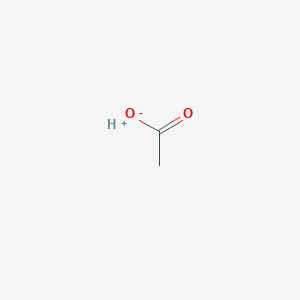

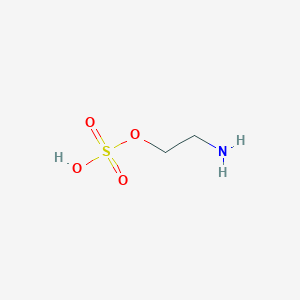

Chemical Reactions and Properties

1H-Pyrrolo[2,3-c]pyridin-5-amine derivatives exhibit a range of reactivities, including participation in Lewis acid-promoted cascade reactions and green organic reactions in water, demonstrating the compound's versatility in chemical transformations (Yin et al., 2013; Sun et al., 2014).

Physical Properties Analysis

The physical properties of 1H-pyrrolo[2,3-c]pyridin-5-amine and its derivatives are closely linked to their molecular structure, where modifications can significantly influence their solubility, melting points, and crystallization behaviors. However, detailed studies on the physical properties specific to 1H-Pyrrolo[2,3-c]pyridin-5-amine are scarce and warrant further exploration.

Chemical Properties Analysis

Chemically, 1H-Pyrrolo[2,3-c]pyridin-5-amine derivatives have shown a broad spectrum of activities, including acting as potassium-competitive acid blockers, highlighting their potential in medicinal chemistry (Arikawa et al., 2014). The ability to undergo various chemical reactions makes these derivatives valuable for synthesizing a wide range of compounds with potential biological activities.

Applications De Recherche Scientifique

Anticancer Activities

- Scientific Field : Medicinal Chemistry

- Summary of the Application : A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .

- Methods of Application : The target compounds were evaluated for their ability to inhibit tubulin polymerization, disrupt tubulin microtubule dynamics, cause G2/M phase cell cycle arrest, and induce apoptosis .

- Results or Outcomes : Among the compounds, 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It potently inhibited tubulin polymerization at concentrations of 3µM and 5µM, and remarkably disrupted tubulin microtubule dynamics at a concentration of 0.12µM .

Fibroblast Growth Factor Receptor Inhibitors

- Scientific Field : Medicinal Chemistry

- Summary of the Application : A series of 1H-pyrrolo[2,3-b]pyridine derivatives were reported with potent activities against FGFR1, 2, and 3 . These compounds are being developed as potential cancer therapies .

- Methods of Application : The compounds were evaluated for their ability to inhibit FGFR signaling pathway, which plays an essential role in various types of tumors .

- Results or Outcomes : Among the compounds, 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Antiviral Activities

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Pyridine-containing compounds, including 1H-Pyrrolo[2,3-c]pyridin-5-amine, have shown increasing importance for medicinal application as antiviral agents . These compounds have generated interest among researchers in synthesizing a variety of pyridine derivatives .

- Methods of Application : The compounds are evaluated for their ability to inhibit viral replication in host cells .

- Results or Outcomes : The specific results or outcomes of these studies are not detailed in the source .

Anticholinesterase Activities

- Scientific Field : Neuropharmacology

- Summary of the Application : Pyridine-containing compounds, including 1H-Pyrrolo[2,3-c]pyridin-5-amine, have been studied for their potential anticholinesterase activities . This is particularly relevant in the context of neurodegenerative disorders such as Alzheimer’s disease .

- Methods of Application : The compounds are evaluated for their ability to inhibit the activity of cholinesterase enzymes in the brain .

- Results or Outcomes : The specific results or outcomes of these studies are not detailed in the source .

Antimalarial Activities

- Scientific Field : Medicinal Chemistry

- Summary of the Application : Pyridine-containing compounds, including 1H-Pyrrolo[2,3-c]pyridin-5-amine, have shown increasing importance for medicinal application as antimalarial agents . These compounds have generated interest among researchers in synthesizing a variety of pyridine derivatives .

- Methods of Application : The compounds are evaluated for their ability to inhibit the growth of malaria parasites in host cells .

- Results or Outcomes : The specific results or outcomes of these studies are not detailed in the source .

Antimicrobial Activities

- Scientific Field : Microbiology

- Summary of the Application : Pyridine-containing compounds, including 1H-Pyrrolo[2,3-c]pyridin-5-amine, have been studied for their potential antimicrobial activities . This is particularly relevant in the context of combating drug-resistant bacterial and fungal infections .

- Methods of Application : The compounds are evaluated for their ability to inhibit the growth of various bacterial and fungal species .

- Results or Outcomes : The specific results or outcomes of these studies are not detailed in the source .

Safety And Hazards

Propriétés

IUPAC Name |

1H-pyrrolo[2,3-c]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3/c8-7-3-5-1-2-9-6(5)4-10-7/h1-4,9H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKVAHFIYOMPMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=CN=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597022 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[2,3-c]pyridin-5-amine | |

CAS RN |

174610-12-9 | |

| Record name | 1H-Pyrrolo[2,3-c]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

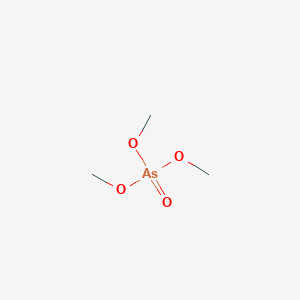

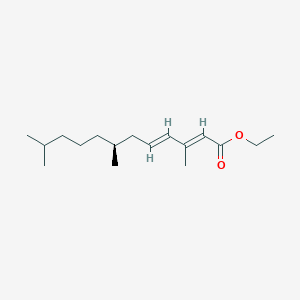

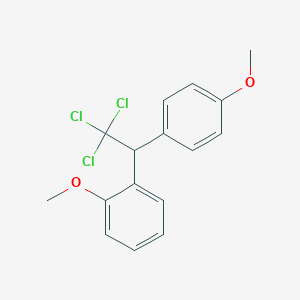

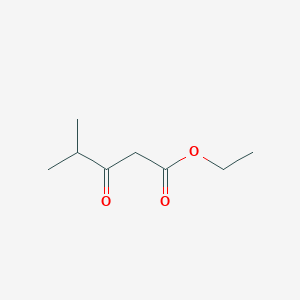

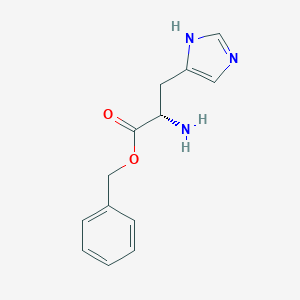

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.